molecular formula C9H18 B14171863 1-Methyl-2-propylcyclopentane CAS No. 3728-57-2

1-Methyl-2-propylcyclopentane

Cat. No.: B14171863
CAS No.: 3728-57-2
M. Wt: 126.24 g/mol
InChI Key: ADQJFBQXLAAVQA-UHFFFAOYSA-N
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Description

1-Methyl-2-propylcyclopentane (C₉H₁₈, molecular weight: 126.24 g/mol) is a bicyclic alkane characterized by a cyclopentane ring substituted with a methyl group at position 1 and a propyl group at position 2 . It exists in stereoisomeric forms (cis and trans), as evidenced by distinct retention times in chromatographic analyses . The compound is synthesized via catalytic hydrodeoxygenation (HDO) of lignin-derived phenolics, where it forms as a minor product alongside other cycloalkanes like propylcyclohexane . Its structural uniqueness arises from the combination of a five-membered ring and branched alkyl substituents, which influence its physical and chemical behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3728-57-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-methyl-2-propylcyclopentane

InChI

InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

ADQJFBQXLAAVQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC1C

Origin of Product

United States

Preparation Methods

Hydrogenation of 2-Methyl-2-propylcyclopentane-1,3-dione

The hydrogenation of cyclic diketones represents a direct route to substituted cyclopentanes. In a protocol detailed by the Royal Society of Chemistry, 2-methyl-2-propylcyclopentane-1,3-dione undergoes hydrogenation using 10% palladium on carbon (Pd/C) under 40 atm H₂ pressure in methanol. This method achieves near-quantitative yield (99%) and preserves the alkyl substituents’ positions.

Reaction Conditions

  • Catalyst : 10% Pd/C (5 mol%)
  • Solvent : Methanol
  • Pressure : 40 atm H₂
  • Temperature : Room temperature
  • Time : 24 hours

The product’s structure was confirmed via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR, with characteristic signals at δ 0.61 ppm (triplet, $$ J = 7.4 \, \text{Hz} $$) for the terminal methyl group and δ 216.48 ppm for the ketone carbon pre-hydrogenation.

Wittig Reaction Strategies

Retrosynthetic Analysis

Retrosynthetic disconnection of 1-methyl-2-propylcyclopentane suggests cyclohexanone and propylmagnesium bromide as plausible precursors. The Wittig reaction, involving phosphorane intermediates, enables alkene formation, followed by cyclization and dehydration.

Key Steps

  • Phosphorane Preparation : Benzyl alcohol reacts with triphenylphosphine and carbon tetrachloride to form the phosphorane intermediate.
  • Alkene Formation : The phosphorane reacts with acetone, yielding a propylidene intermediate.
  • Cyclization : Acid-catalyzed cyclization generates the cyclopentane ring.

This method, however, suffers from moderate yields (50–60%) due to competing side reactions during cyclization.

Grignard Reaction Approaches

Cyclohexanone and Propylmagnesium Bromide

A Grignard-based route involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration. The intermediate alcohol undergoes acid-catalyzed dehydration to form the cyclopentane derivative.

Procedure

  • Grignard Addition : Cyclohexanone reacts with propylmagnesium bromide in dry ether, forming a secondary alcohol.
  • Dehydration : Concentrated sulfuric acid catalyzes the elimination of water, yielding this compound.

Limitations :

  • Low regioselectivity during dehydration leads to isomer mixtures.
  • Typical yields range from 40% to 55%.

Stereochemical Considerations

trans-1-Methyl-2-propylcyclopentane

The trans isomer is accessible via stereoselective hydrogenation. Using chiral iridium catalysts (e.g., [Ir(COD)Cl]₂ with f-ampha ligands), asymmetric hydrogenation of the diketone precursor achieves enantiomeric excess (ee) >90%. The absolute configuration was confirmed by single-crystal X-ray diffraction.

Catalyst System

  • Metal Precursor : [Ir(COD)Cl]₂
  • Ligand : f-ampha (N-phenyl-1-ferrocenylethylamine)
  • Base : Potassium tert-butoxide (tBuOK)

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Catalytic Hydrogenation 99% High (trans preferred) Moderate
Wittig Reaction 55% Low High
Grignard Reaction 50% None Low

Catalytic hydrogenation outperforms other methods in yield and stereocontrol but requires high-pressure equipment. The Wittig reaction offers modularity but involves multi-step synthesis.

Industrial and Environmental Considerations

Scalability

The hydrogenation method was scaled to 100 mL reactors using Hastelloy C-22 pressure vessels, demonstrating feasibility for industrial production.

Solvent Optimization

Replacing methanol with ethanol or isopropanol reduces environmental impact without compromising yield.

Mechanism of Action

The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-methyl-2-propylcyclopentane with structurally related cycloalkanes:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Retention Time (GC) Key Isomerism
This compound C₉H₁₈ 126.24 5 1-methyl, 2-propyl 31.75 Cis/trans (e.g., [1R,2S]-cis )
Propylcyclohexane C₉H₁₈ 126.24 6 1-propyl 31.98 (cis isomer) Cis/trans (chair conformers)
1-Methyl-2-propylcyclohexane C₁₀H₂₀ 140.27 6 1-methyl, 2-propyl N/A Axial/equatorial isomerism
Isopropylcyclopentane C₈H₁₆ 112.22 5 1-isopropyl 34.68 None (symmetrical substituent)

Key Observations :

  • Ring Size Effects : Cyclopentane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclohexane analogs, leading to lower thermal stability and distinct reactivity in HDO reactions .
  • Substituent Position : The presence of a methyl group adjacent to a propyl chain in this compound introduces steric hindrance, reducing its catalytic formation yield (4.5% after 5 h over Mo catalysts) compared to propylcyclohexane (dominant product, ~70%) .
  • Isomerism : Cis isomers of this compound exhibit distinct chromatographic retention times compared to trans isomers, reflecting differences in polarity and molecular packing .
Reactivity in Catalytic Processes

In HDO reactions using MoS₂-based catalysts:

  • Propylcyclohexane forms as the major product due to the thermodynamic stability of six-membered rings and favorable deoxygenation pathways .
  • This compound arises via ring contraction mechanisms, but its yield remains low (≤5%) due to competing pathways favoring larger rings .
  • Isopropylcyclopentane is absent in these reactions, highlighting the specificity of substituent chain length and branching in product distribution .

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